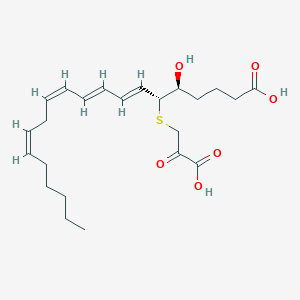
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H34O6S and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (commonly referred to as 5-HETE) is a biologically active compound derived from arachidonic acid. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
5-HETE is a hydroxyeicosatetraenoic acid (HETE), characterized by the following structural features:
- Hydroxyl Group : Positioned at the 5th carbon.
- Keto Group : Located at the 6th position.
- Thiopropionyl Chain : A unique feature that may influence its biological interactions.
1. Anti-inflammatory Effects
5-HETE has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. For instance, studies have demonstrated that 5-HETE reduces the expression of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential role in modulating inflammatory responses .
2. Vasodilatory Effects
In vascular biology, 5-HETE has been implicated in vasodilation. It acts on vascular smooth muscle cells to induce relaxation through the activation of specific signaling pathways, including the MAPK pathway. This vasodilatory effect may contribute to its anti-inflammatory action by improving blood flow to inflamed tissues .
3. Cell Migration and Degranulation
5-HETE selectively stimulates the migration and degranulation of eosinophils, which are critical in allergic responses and asthma. This activity is mediated through specific G protein-coupled receptors (GPCRs), highlighting its role in immune responses .
The biological activities of 5-HETE are primarily mediated through its interaction with specific receptors and signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : 5-HETE binds to various GPCRs that regulate cellular responses such as migration and inflammation.
- MAPK Pathway Activation : The compound activates the MAPK signaling pathway, leading to enhanced cellular responses associated with inflammation and immune modulation .
Case Study 1: Inhibition of Vascular Inflammation
A study involving human umbilical arteries demonstrated that treatment with 5-HETE resulted in decreased levels of inflammatory markers following exposure to oxidative stress. This suggests potential therapeutic applications for cardiovascular diseases characterized by inflammation .
Case Study 2: Eosinophil Activation in Asthma
In an experimental model of asthma, administration of 5-HETE led to increased eosinophil migration to lung tissues, correlating with enhanced airway hyperresponsiveness. This highlights its dual role in promoting both immune activation and inflammation .
Research Findings Summary Table
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMGZLNUJDKJY-OODJPBEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117675-20-4 |
Source


|
| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













